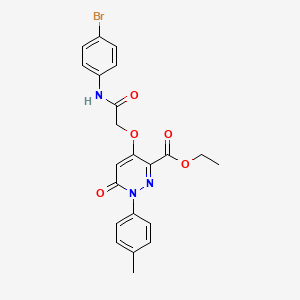
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20BrN3O5 and its molecular weight is 486.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridazine core and subsequent functionalizations. While specific synthetic pathways vary, they often utilize reagents such as brominated phenyl derivatives and ethoxycarbonyl groups to achieve the desired structure.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated promising cytotoxicity against cancer cell lines such as HCT-116 and MDA-MB-231. The IC50 values for these compounds were notably low, indicating significant potency against cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
These results suggest that modifications in the structure can enhance the anticancer activity significantly, particularly through the introduction of specific functional groups that interact with cellular targets.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds similar to this compound have been shown to interfere with estrogen receptor signaling and aromatase activity, which are critical in breast cancer progression .
Antibacterial Activity
In addition to anticancer properties, the compound's derivatives exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured by the zone of inhibition in agar diffusion tests.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.
Case Studies
Research has highlighted several case studies where derivatives of this compound have been synthesized and tested for biological activity:
- Case Study on Anticancer Activity : A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.
- Case Study on Antibacterial Properties : Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
特性
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFUSZCCYQYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














